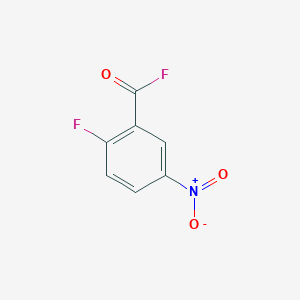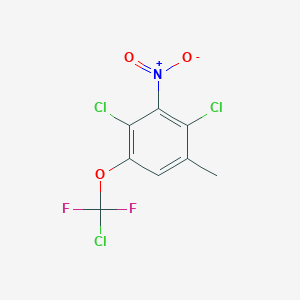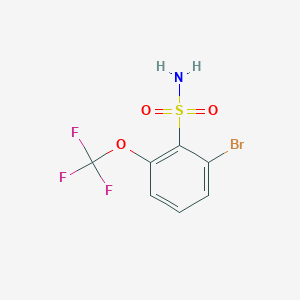
2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin (DCFCD) is a synthetic compound with a wide range of applications in the fields of medicine, biology, and chemistry. DCFCD is a derivative of the 1,4-benzodioxin family and has a unique chemical structure that has made it a popular choice for scientific research.
科学研究应用
2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% has been widely used in scientific research due to its unique chemical structure and its ability to act as a catalyst in certain reactions. 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% has been used in the synthesis of various compounds, such as polymers and nanoparticles. It has also been used in the synthesis of drugs, such as anti-cancer agents and anti-inflammatory agents. Additionally, 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% has been used in the study of the structure and function of proteins, as well as in the study of enzyme catalysis.
作用机制
2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% acts as a catalyst in certain chemical reactions. It can activate certain substrates, such as amines, and can also act as a proton acceptor. 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% can also act as a Lewis acid, which means that it can form a bond with a substrate and facilitate the reaction.
Biochemical and Physiological Effects
2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% has been studied for its effects on biochemical and physiological processes. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been studied for its effects on the immune system and has been found to modulate the activity of certain immune cells.
实验室实验的优点和局限性
The use of 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible compound, and it can be used in a variety of reactions. Additionally, 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% is a highly stable compound, meaning that it is not easily degraded or altered. However, there are some limitations to the use of 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% in laboratory experiments. It is a highly reactive compound, meaning that it can react with other compounds and cause unwanted side reactions. Additionally, 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% can be toxic and should be handled with caution.
未来方向
The potential future directions for the use of 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% are numerous. One potential direction is the use of 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% in the synthesis of new drugs, such as anti-cancer agents and anti-inflammatory agents. Additionally, 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% could be used in the study of the structure and function of proteins and enzymes, and it could be used in the synthesis of polymers and nanoparticles. Finally, 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% could be used in the development of new diagnostic and therapeutic methods.
合成方法
2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% can be synthesized through a variety of methods. One of the most commonly used methods is the two-step synthesis of 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% from 2,3-dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin (2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97%). This method involves the reaction of 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% with an aqueous solution of sodium hydroxide and a catalytic amount of potassium carbonate. The reaction is carried out at room temperature and yields 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% with a purity of 97%.
属性
IUPAC Name |
2,3-dichloro-2,3-difluoro-1,4-benzodioxine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F2NO2/c10-8(12)9(11,13)16-7-3-5(4-14)1-2-6(7)15-8/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKJVDZATHNTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC(C(O2)(F)Cl)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)

![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)




